L-Lysinamide, L-alanyl-L-leucyl-L-cysteinyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-arginyl-L-isoleucyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-histidyl-L-glutaminyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-lysyl-L-cysteinylglycyl-L-lysyl-, cyclic (3-->14),(5-->18)-bis(disulfide)
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Overview
Description
L-Lysinamide, L-alanyl-L-leucyl-L-cysteinyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-arginyl-L-isoleucyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-histidyl-L-glutaminyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-lysyl-L-cysteinylglycyl-L-lysyl-, cyclic (3–>14),(5–>18)-bis(disulfide) is a complex cyclic peptide. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them of interest in various fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex cyclic peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bonds are formed through oxidation reactions, often using reagents like iodine or air oxidation.
Industrial Production Methods
Industrial production of cyclic peptides can involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield linear peptides.
Substitution: Modifications at specific amino acid residues to alter peptide properties.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Solvents: Dimethylformamide (DMF), water.
Major Products
Oxidized Peptide: Cyclic form with disulfide bonds.
Reduced Peptide: Linear form without disulfide bonds.
Scientific Research Applications
Chemistry
Cyclic peptides are used as models to study protein folding and stability. They also serve as scaffolds for the development of new catalysts.
Biology
In biology, cyclic peptides can act as inhibitors of protein-protein interactions, which are crucial in many cellular processes.
Medicine
Cyclic peptides have therapeutic potential due to their stability and specificity. They are being explored as drugs for cancer, infectious diseases, and autoimmune disorders.
Industry
In the industrial sector, cyclic peptides are used in the development of new materials and as additives in various products.
Mechanism of Action
The mechanism of action of cyclic peptides often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The disulfide bonds contribute to the rigidity and stability of the peptide, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclotides: Naturally occurring cyclic peptides with similar stability and bioactivity.
Lantibiotics: Cyclic peptides with antimicrobial properties.
Conotoxins: Marine-derived cyclic peptides with potent biological activities.
Uniqueness
The unique sequence and structure of L-Lysinamide, L-alanyl-L-leucyl-L-cysteinyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-arginyl-L-isoleucyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-histidyl-L-glutaminyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-lysyl-L-cysteinylglycyl-L-lysyl-, cyclic (3–>14),(5–>18)-bis(disulfide) confer specific properties that may not be present in other cyclic peptides, such as unique binding affinities and biological activities.
Properties
Molecular Formula |
C106H175N35O24S4 |
---|---|
Molecular Weight |
2452.0 g/mol |
IUPAC Name |
39,42-bis(4-aminobutyl)-N-[2-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-16,19,22-tri(butan-2-yl)-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |
InChI |
InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119) |
InChI Key |
GMZAXHIZSCRCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC |
Origin of Product |
United States |
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